(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol
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Overview
Description
2-Bromo-3’-fluoro-2’-methylbenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzhydrol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-fluoro-2’-methylbenzhydrol typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluorotoluene to obtain 2-bromo-3-fluorotoluene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group, followed by a reduction step to form the benzhydrol derivative .
Industrial Production Methods
Industrial production of 2-Bromo-3’-fluoro-2’-methylbenzhydrol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient bromination and reduction reagents, as well as purification techniques to ensure the desired product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-fluoro-2’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzhydrol derivatives .
Scientific Research Applications
2-Bromo-3’-fluoro-2’-methylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-fluoro-2’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluorotoluene
- 2-Bromo-4-fluorobenzoic acid
- 2-Bromo-3-methylbenzoic acid
Uniqueness
2-Bromo-3’-fluoro-2’-methylbenzhydrol is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzhydrol core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-bromophenyl)-(3-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-10(6-4-8-13(9)16)14(17)11-5-2-3-7-12(11)15/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNNIASFZSFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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